(E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Catalog No.
S11207019
CAS No.
M.F
C19H19NO5
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4...

Product Name

(E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide

IUPAC Name

(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C19H19NO5/c1-22-15-6-3-13(11-17(15)23-2)4-8-19(21)20-14-5-7-16-18(12-14)25-10-9-24-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,21)/b8-4+

InChI Key

WHLQBZVQJDKCCF-XBXARRHUSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3)OC

(E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a dioxin moiety and an acrylamide group. This compound can be represented by the molecular formula C19H21NO3C_{19}H_{21}NO_3. The presence of both the dioxin and the dimethoxyphenyl groups suggests potential for diverse biological interactions and applications in medicinal chemistry.

Typical of acrylamides, such as:

  • Nucleophilic Addition: The double bond in the acrylamide can undergo nucleophilic attack by various nucleophiles, leading to the formation of adducts.
  • Polymerization: Under appropriate conditions, (E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide may polymerize to form polyacrylamide derivatives.
  • Substitution Reactions: The nitrogen atom in the amide group could be involved in substitution reactions with electrophiles.

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:

  • Antitumor Activity: Many dioxin-containing compounds have been studied for their potential to inhibit tumor growth.
  • Antioxidant Properties: The presence of methoxy groups can enhance antioxidant activity, which is beneficial in reducing oxidative stress.
  • Enzyme Inhibition: Compounds with acrylamide structures are known to interact with various enzymes, potentially acting as inhibitors.

The synthesis of (E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves several key steps:

  • Formation of Dihydrobenzo[b][1,4]dioxin: This can be achieved through cyclization reactions starting from simple phenolic compounds.
  • Acrylamide Formation: The acrylamide moiety can be synthesized via the reaction of an amine with an acrylic acid derivative.
  • Coupling Reaction: The final step involves coupling the two components (dioxin and acrylamide) under appropriate conditions using coupling agents or catalysts.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or other diseases.
  • Material Science: Its ability to polymerize could be useful in creating new materials with specific properties.
  • Biochemical Research: As a tool for studying enzyme interactions or cellular processes.

Interaction studies are crucial for understanding how (E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide interacts with biological systems. These studies may include:

  • Binding Affinity Assays: To determine how well the compound binds to specific targets such as receptors or enzymes.
  • Cellular Uptake Studies: Assessing how effectively the compound enters cells and its subsequent biological effects.
  • Toxicity Assessments: Evaluating any adverse effects on cell viability or function.

Several compounds share structural features with (E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide. Here are some examples:

Compound NameStructure FeaturesBiological Activity
2,3-Dihydrobenzo[b][1,4]dioxinDioxin coreAntitumor activity
3-(4-tert-butylphenyl)acrylamideAcrylamide groupAntioxidant properties
4-DimethoxyphenylacrylamideDimethoxy substitutionEnzyme inhibition

Uniqueness

The uniqueness of (E)-N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide lies in its specific combination of a dioxin structure with a dimethoxy-substituted phenyl group attached to an acrylamide. This combination potentially enhances its biological activity compared to simpler analogs and offers unique pathways for further modification and study.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

341.12632271 g/mol

Monoisotopic Mass

341.12632271 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-08-2024

Explore Compound Types